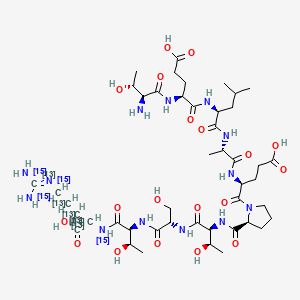

TELAEPTSTR-(Arg-13C6,15N4)

Description

BenchChem offers high-quality TELAEPTSTR-(Arg-13C6,15N4) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about TELAEPTSTR-(Arg-13C6,15N4) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C45H77N13O19 |

|---|---|

Molecular Weight |

1114.1 g/mol |

IUPAC Name |

(4S)-4-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(1S)-4-[bis(15N)(azanyl)(113C)methylideneamino]-1-hydroxycarbonyl(1,2,3,4-13C4)butyl](15N)amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C45H77N13O19/c1-19(2)17-27(54-36(68)24(11-13-30(63)64)51-40(72)32(46)21(4)60)37(69)50-20(3)35(67)52-25(12-14-31(65)66)43(75)58-16-8-10-29(58)39(71)57-34(23(6)62)42(74)55-28(18-59)38(70)56-33(22(5)61)41(73)53-26(44(76)77)9-7-15-49-45(47)48/h19-29,32-34,59-62H,7-18,46H2,1-6H3,(H,50,69)(H,51,72)(H,52,67)(H,53,73)(H,54,68)(H,55,74)(H,56,70)(H,57,71)(H,63,64)(H,65,66)(H,76,77)(H4,47,48,49)/t20-,21+,22+,23+,24-,25-,26-,27-,28-,29-,32-,33-,34-/m0/s1/i7+1,9+1,15+1,26+1,44+1,45+1,47+1,48+1,49+1,53+1 |

InChI Key |

IHDBIVHIUUXENB-GXGUFPDBSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)[15NH][13C@@H]([13CH2][13CH2][13CH2][15N]=[13C]([15NH2])[15NH2])[13C](=O)O)N)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)N |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Understanding and Utilizing TELAEPTSTR-(Arg-¹³C₆,¹⁵N₄) in Quantitative Proteomics

This technical guide provides an in-depth overview of TELAEPTSTR-(Arg-¹³C₆,¹⁵N₄), a custom-synthesized, isotopically labeled peptide. The guide is intended for researchers, scientists, and drug development professionals working in fields that require precise protein and peptide quantification, such as proteomics, metabolomics, and biomarker discovery.

Note: The peptide sequence "TELAEPTSTR" is not a widely documented or characterized peptide. Therefore, this guide focuses on the technical aspects and applications of the isotopic labeling of its arginine residue with Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N). The principles and methodologies described herein are applicable to any custom peptide labeled in this manner for quantitative analysis.

Core Concepts: Isotopically Labeled Peptides

TELAEPTSTR-(Arg-¹³C₆,¹⁵N₄) is a synthetic peptide with the amino acid sequence Threonine-Glutamic Acid-Leucine-Alanine-Glutamic Acid-Proline-Threonine-Serine-Threonine-Arginine. The key feature of this peptide is the incorporation of stable isotopes into the arginine (Arg) residue. Specifically, the six carbon atoms (C) in the arginine side chain are replaced with the heavier isotope ¹³C, and the four nitrogen atoms (N) are replaced with the heavier isotope ¹⁵N.

This isotopic labeling results in a peptide that is chemically identical to its unlabeled counterpart ("light" peptide) but has a greater mass. This mass difference is precisely detectable by a mass spectrometer, forming the basis for its use as an internal standard in quantitative proteomics.

Applications in Research

The primary application for isotopically labeled peptides like TELAEPTSTR-(Arg-¹³C₆,¹⁵N₄) is in quantitative mass spectrometry-based proteomics. One of the most common techniques employing such labeled amino acids is Stable Isotope Labeling with Amino acids in Cell culture (SILAC).

SILAC Methodology:

SILAC is a powerful method for the accurate relative quantification of proteins between different cell populations. In a typical SILAC experiment, one population of cells is grown in a "light" medium containing the natural, most abundant isotopes of essential amino acids (e.g., ¹²C and ¹⁴N arginine). A second population is grown in a "heavy" medium, where one or more essential amino acids are replaced with their stable isotope-labeled counterparts (e.g., ¹³C₆,¹⁵N₄-arginine).

Over several cell divisions, the "heavy" amino acids are fully incorporated into the proteome of the second cell population. The two cell populations can then be subjected to different experimental conditions (e.g., drug treatment vs. control). After the experiment, the cell lysates are combined, and the proteins are digested into peptides.

When analyzed by mass spectrometry, the peptides from the two populations will appear as pairs of peaks separated by a specific mass difference corresponding to the isotopic label. The ratio of the intensities of these peaks provides a precise measure of the relative abundance of that peptide (and by extension, its parent protein) between the two experimental conditions.

Quantitative Data Presentation

The use of TELAEPTSTR-(Arg-¹³C₆,¹⁵N₄) as an internal standard allows for the generation of precise quantitative data. In a typical mass spectrometry experiment, this data is presented as ratios of the "heavy" (labeled) to "light" (unlabeled) peptide.

| Property | Description |

| Chemical Formula | C₄₅H₇₇N₁₃O₁₇ (unlabeled) |

| Isotopically Labeled Residue | Arginine (Arg) |

| Isotopes | ⁶x ¹³C, ⁴x ¹⁵N |

| Mass Shift | +10 Da (compared to the unlabeled peptide) |

| Purity | Typically >95% (as determined by HPLC) |

| Isotopic Enrichment | Typically >99% |

Experimental Protocols

General SILAC Protocol

-

Cell Culture and Labeling:

-

Culture two populations of cells in parallel.

-

For the "light" population, use a standard SILAC medium containing unlabeled L-arginine.

-

For the "heavy" population, use a SILAC medium where L-arginine is replaced with L-Arginine-¹³C₆,¹⁵N₄.

-

Allow the cells to undergo at least five doublings to ensure complete incorporation of the labeled amino acid.

-

-

Experimental Treatment:

-

Apply the desired experimental treatment to one cell population (e.g., the "heavy" labeled cells) while maintaining the other as a control.

-

-

Sample Preparation:

-

Harvest and lyse the cells from both populations.

-

Combine the protein lysates from the "light" and "heavy" populations in a 1:1 ratio.

-

Perform protein digestion (e.g., using trypsin) to generate peptides.

-

-

Mass Spectrometry Analysis:

-

Analyze the resulting peptide mixture using high-resolution liquid chromatography-mass spectrometry (LC-MS).

-

The mass spectrometer will detect pairs of peptide peaks corresponding to the "light" and "heavy" forms.

-

-

Data Analysis:

-

Use specialized software to identify and quantify the peptide pairs.

-

The ratio of the peak intensities for each pair reflects the relative abundance of the protein in the treated versus control cells.

-

Visualizations

SILAC Experimental Workflow

Caption: A generalized workflow for a SILAC-based quantitative proteomics experiment.

Peptide Quantification by Mass Spectrometry

Caption: The process of relative peptide quantification using mass spectrometry.

Hypothetical Signaling Pathway Investigation

While the specific biological function of "TELAEPTSTR" is unknown, a labeled version could be used to study its role in a hypothetical signaling pathway. For instance, if "TELAEPTSTR" were a fragment of a larger protein involved in a kinase cascade, SILAC could be used to quantify changes in its abundance or post-translational modifications upon pathway activation or inhibition.

Caption: A hypothetical signaling pathway where TELAEPTSTR-(Arg-¹³C₆,¹⁵N₄) could be used for quantification.

Introduction to Quantitative Proteomics with Stable Isotope-Labeled Peptides

An In-depth Technical Guide to Quantitative Proteomics Using TELAEPTSTR-(Arg-¹³C₆,¹⁵N₄)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of the stable isotope-labeled peptide TELAEPTSTR-(Arg-¹³C₆,¹⁵N₄) in quantitative proteomics. This peptide, with its heavy-isotope labeled Arginine, serves as a valuable internal standard for the accurate quantification of its unlabeled counterpart in complex biological samples. This technique is pivotal in various stages of drug development, from biomarker discovery to validation and clinical research.

Quantitative mass spectrometry is a cornerstone of modern proteomics, enabling the precise measurement of protein abundance in diverse biological systems. A common and robust method for achieving accurate quantification is the use of stable isotope-labeled internal standards.[1] These standards are chemically identical to the analyte of interest but have a known mass difference due to the incorporation of heavy isotopes, such as ¹³C and ¹⁵N.[2]

The peptide TELAEPTSTR-(Arg-¹³C₆,¹⁵N₄) is a synthetic peptide where the C-terminal Arginine residue has been labeled with six ¹³C atoms and four ¹⁵N atoms. This results in a mass shift of +10 Da compared to the endogenous, unlabeled ("light") peptide. When introduced into a biological sample, the heavy peptide co-elutes with the light peptide during liquid chromatography and is detected simultaneously by the mass spectrometer. The ratio of the signal intensities of the heavy to light peptide allows for precise quantification of the endogenous peptide, correcting for variations in sample preparation and mass spectrometry analysis.[3]

Applications in Drug Development

The use of stable isotope-labeled peptides like TELAEPTSTR-(Arg-¹³C₆,¹⁵N₄) is integral to various aspects of drug development:

-

Biomarker Discovery and Validation: Accurately quantifying changes in protein levels in response to drug treatment or disease progression.

-

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: Tracking the concentration of protein-based drugs or their targets over time.

-

Target Engagement Studies: Measuring the binding of a drug to its intended protein target.

-

Preclinical and Clinical Research: Ensuring the reproducibility and accuracy of proteomic data across different studies and laboratories.

Experimental Workflow

A typical quantitative proteomics experiment using a stable isotope-labeled peptide involves several key steps. The following diagram illustrates a standard workflow for a "spike-in" approach, where the heavy-labeled peptide is added to the sample after protein extraction and digestion.

Caption: General experimental workflow for quantitative proteomics using a stable isotope-labeled peptide standard.

Detailed Experimental Protocol

This protocol outlines the key steps for quantifying the endogenous peptide TELAEPTSTR in a complex biological sample, such as human plasma.

4.1. Materials and Reagents

-

TELAEPTSTR-(Arg-¹³C₆,¹⁵N₄) (Heavy Peptide Standard)

-

Human Plasma Samples

-

Urea

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (MS-grade)

-

Ammonium Bicarbonate

-

Formic Acid

-

Acetonitrile (ACN)

-

Water (LC-MS grade)

-

Solid-Phase Extraction (SPE) Cartridges

4.2. Sample Preparation

-

Protein Extraction and Denaturation:

-

Thaw plasma samples on ice.

-

To 10 µL of plasma, add 90 µL of 8 M urea in 50 mM ammonium bicarbonate.

-

Vortex briefly and incubate at room temperature for 30 minutes.

-

-

Reduction and Alkylation:

-

Add DTT to a final concentration of 10 mM.

-

Incubate at 56°C for 1 hour.

-

Cool to room temperature.

-

Add IAA to a final concentration of 20 mM.

-

Incubate in the dark at room temperature for 45 minutes.

-

-

Proteolytic Digestion:

-

Dilute the sample 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to 2 M.

-

Add trypsin at a 1:50 (enzyme:protein) ratio.

-

Incubate overnight at 37°C.

-

-

Spike-in of Heavy Peptide Standard:

-

Add a known amount of TELAEPTSTR-(Arg-¹³C₆,¹⁵N₄) to each digested sample. The optimal amount should be determined empirically but is typically in the range of the expected endogenous peptide concentration.

-

-

Sample Cleanup:

-

Acidify the samples with formic acid to a final concentration of 0.1%.

-

Desalt and concentrate the peptides using SPE cartridges according to the manufacturer's protocol.

-

Elute the peptides and dry them in a vacuum centrifuge.

-

Reconstitute the peptides in 0.1% formic acid for LC-MS/MS analysis.

-

4.3. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Use a C18 reverse-phase column.

-

Employ a gradient of increasing acetonitrile in 0.1% formic acid to separate the peptides.

-

-

Mass Spectrometry (MS):

-

Operate the mass spectrometer in a targeted mode, such as Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM), to specifically monitor for the precursor and fragment ions of both the light and heavy TELAEPTSTR peptides.

-

Data Presentation and Analysis

The primary output of the LC-MS/MS analysis is a set of chromatograms for the light and heavy peptides. The area under the curve (AUC) for each peak is integrated, and the ratio of the light to heavy peptide is calculated.

Table 1: Representative Quantitative Data for TELAEPTSTR in Patient Plasma

| Sample ID | Light Peptide AUC | Heavy Peptide AUC | Light/Heavy Ratio | Endogenous Peptide Concentration (fmol/µL) |

| Control 1 | 8.54E+05 | 9.12E+05 | 0.936 | 4.68 |

| Control 2 | 9.01E+05 | 9.25E+05 | 0.974 | 4.87 |

| Treated 1 | 1.72E+06 | 9.05E+05 | 1.901 | 9.51 |

| Treated 2 | 1.85E+06 | 9.18E+05 | 2.015 | 10.08 |

Concentration is calculated based on a known spiked-in amount of 5 fmol/µL for the heavy peptide.

Table 2: Monitored Transitions for Light and Heavy TELAEPTSTR

| Peptide | Precursor m/z | Fragment Ion | Fragment m/z |

| TELAEPTSTR (Light) | 523.27 (2+) | y7 | 818.42 |

| y6 | 717.37 | ||

| b3 | 316.17 | ||

| TELAEPTSTR (Heavy) | 528.27 (2+) | y7 | 828.42 |

| y6 | 727.37 | ||

| b3 | 316.17 |

Signaling Pathway Context

While the specific signaling pathway for the hypothetical peptide TELAEPTSTR is not defined, the following diagram illustrates a generic signal transduction cascade where the quantification of a specific protein (from which TELAEPTSTR is derived) can be critical.

Caption: A generic signaling pathway illustrating the role of a target protein.

Conclusion

The use of stable isotope-labeled peptides, exemplified by TELAEPTSTR-(Arg-¹³C₆,¹⁵N₄), is a powerful and precise method for quantitative proteomics. This approach offers high accuracy and reproducibility, making it an indispensable tool for researchers, scientists, and drug development professionals. By providing a reliable internal standard, this technique enables the robust quantification of proteins in complex biological matrices, facilitating a deeper understanding of biological processes and the effects of therapeutic interventions.

References

Methodological & Application

Validating Plasminogen as a Biomarker: An Application Guide to Using TELAEPTSTR-(Arg-13C6,15N4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise and accurate quantification of protein biomarkers is paramount in disease research, diagnostics, and the development of novel therapeutics. Plasminogen, a key zymogen in the fibrinolytic system, has emerged as a significant biomarker in various pathological conditions, including cardiovascular diseases, thrombotic disorders, and cancer. Its accurate measurement in biological matrices is crucial for understanding disease progression and therapeutic response. This application note provides a detailed protocol for the validation of Plasminogen using a stable isotope-labeled (SIL) internal standard, TELAEPTSTR-(Arg-13C6,15N4) , coupled with targeted mass spectrometry. This approach, known as the Absolute Quantification (AQUA) strategy, offers high specificity, sensitivity, and reproducibility for biomarker quantification.

The use of a SIL peptide, which is chemically identical to its endogenous counterpart but mass-shifted due to the incorporation of heavy isotopes, allows for precise quantification by correcting for variations in sample preparation and mass spectrometric analysis. The TELAEPTSTR peptide is a proteotypic peptide of Plasminogen, meaning it is unique to this protein and is consistently generated upon tryptic digestion, making it an ideal surrogate for quantifying the parent protein.

Principle of the Method

The quantification of Plasminogen is achieved through a bottom-up proteomics approach. Proteins extracted from a biological sample (e.g., human plasma) are denatured, reduced, alkylated, and then enzymatically digested with trypsin. This process generates a complex mixture of peptides. A known amount of the heavy-labeled internal standard, TELAEPTSTR-(Arg-13C6,15N4), is spiked into the sample prior to analysis.

The digested sample is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a targeted method, typically Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM). The mass spectrometer is programmed to specifically detect and fragment both the endogenous (light) TELAEPTSTR peptide and the spiked-in heavy-labeled standard. The ratio of the signal intensity of the light peptide to the heavy peptide is then used to calculate the absolute concentration of the endogenous TELAEPTSTR peptide, and by stoichiometric relationship, the concentration of the Plasminogen protein in the original sample.

Experimental Workflow

A typical workflow for the quantification of Plasminogen using the SIL peptide TELAEPTSTR-(Arg-13C6,15N4) involves several key steps as illustrated in the diagram below.

Application Notes and Protocols for Quantitative Analysis of Signaling Peptides Using Stable Isotope-Labeled Standards

Topic: Data Analysis for Experiments Using TELAEPTSTR-(Arg-13C6,15N4)

Content Type: Detailed Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides detailed application notes and protocols for the quantitative analysis of the target peptide TELAEPTSTR using a stable isotope-labeled internal standard, TELAEPTSTR-(Arg-13C6,15N4). This method is applicable for accurate quantification of the target peptide in complex biological matrices, such as cell lysates or tissue homogenates, using liquid chromatography-mass spectrometry (LC-MS). The protocols outlined here are particularly relevant for researchers in immunology, oncology, and drug development who are studying cellular signaling pathways.

For the purpose of these application notes, we will consider a hypothetical experiment where the peptide TELAEPTSTR is a tryptic peptide derived from a key signaling protein, "Signal Transducer Protein X" (STPX), which plays a crucial role in the T-Cell Receptor (TCR) signaling pathway. The accurate quantification of this peptide can provide insights into the activation state of the TCR pathway in response to various stimuli or therapeutic interventions.

Application: Monitoring T-Cell Receptor (TCR) Signaling Pathway Activation

Activation of the T-Cell Receptor (TCR) initiates a complex signaling cascade that is central to the adaptive immune response. Dysregulation of this pathway is implicated in various diseases, including autoimmune disorders and cancers. A key event in TCR signaling is the phosphorylation and activation of numerous downstream proteins. Monitoring the abundance of specific peptides from these proteins can serve as a proxy for pathway activation. In this application, we will quantify the peptide TELAEPTSTR from the hypothetical protein STPX, a critical downstream effector in the TCR signaling cascade.

Experimental Protocols

Sample Preparation and Protein Digestion

This protocol describes the preparation of cell lysates from T-cells and the subsequent enzymatic digestion to generate peptides for LC-MS analysis.

Materials:

-

Jurkat T-cells (or other relevant T-cell line)

-

Cell culture medium (e.g., RPMI-1640)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Ammonium bicarbonate

-

Formic acid

-

Acetonitrile (ACN)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

Procedure:

-

Cell Culture and Treatment: Culture Jurkat T-cells to the desired density. Treat the cells with the desired stimulus (e.g., anti-CD3/CD28 antibodies to activate the TCR pathway) or a vehicle control for the specified time.

-

Cell Lysis: Harvest the cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet with an appropriate volume of lysis buffer. Incubate on ice for 30 minutes with periodic vortexing.

-

Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA protein assay.

-

Reduction and Alkylation: Take a defined amount of protein (e.g., 100 µg) from each sample. Add DTT to a final concentration of 10 mM and incubate at 56°C for 1 hour. Cool to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 45 minutes.

-

Trypsin Digestion: Dilute the sample with ammonium bicarbonate to reduce the concentration of denaturants. Add trypsin at a 1:50 (w/w) ratio of trypsin to protein. Incubate at 37°C overnight.

-

Digestion Quenching and Desalting: Quench the digestion by adding formic acid to a final concentration of 1%. Desalt the peptide mixture using a C18 SPE cartridge according to the manufacturer's instructions.

-

Sample Preparation for LC-MS: Dry the desalted peptides using a vacuum centrifuge. Reconstitute the peptides in a known volume of LC-MS sample buffer (e.g., 0.1% formic acid in water). Spike in the stable isotope-labeled internal standard, TELAEPTSTR-(Arg-13C6,15N4), at a known concentration.

LC-MS/MS Analysis

This protocol outlines the general parameters for the analysis of the target peptide using a high-resolution mass spectrometer coupled to a liquid chromatography system.

Instrumentation:

-

High-performance liquid chromatography (HPLC) system

-

Reversed-phase analytical column (e.g., C18, 2.1 mm x 100 mm, 1.8 µm)

-

High-resolution tandem mass spectrometer (e.g., Q-Exactive or similar)

LC Parameters:

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A linear gradient from 5% to 40% B over 30 minutes.

-

Flow Rate: 300 µL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

MS Parameters:

-

Ionization Mode: Positive electrospray ionization (ESI)

-

Scan Mode: Parallel Reaction Monitoring (PRM) or Selected Reaction Monitoring (SRM)

-

Precursor Ion (Unlabeled): m/z corresponding to [TELAEPTSTR+H]+

-

Precursor Ion (Labeled): m/z corresponding to [TELAEPTSTR-(Arg-13C6,15N4)+H]+

-

Collision Energy: Optimized for the fragmentation of the target peptide.

-

Fragment Ions: Select 3-5 of the most intense and specific fragment ions for quantification.

Data Presentation

The quantitative data from the LC-MS/MS analysis can be summarized in a table for easy comparison between different experimental conditions. The ratio of the peak area of the endogenous (light) peptide to the peak area of the stable isotope-labeled (heavy) internal standard is used for accurate quantification.

| Sample ID | Treatment | Replicate | Light Peptide Peak Area | Heavy Peptide Peak Area | Light/Heavy Ratio | Fold Change (vs. Control) |

| 1 | Control | 1 | 1.20E+06 | 1.05E+06 | 1.14 | 1.00 |

| 2 | Control | 2 | 1.15E+06 | 1.02E+06 | 1.13 | 0.99 |

| 3 | Control | 3 | 1.25E+06 | 1.08E+06 | 1.16 | 1.01 |

| 4 | Stimulus A | 1 | 3.65E+06 | 1.03E+06 | 3.54 | 3.11 |

| 5 | Stimulus A | 2 | 3.80E+06 | 1.07E+06 | 3.55 | 3.11 |

| 6 | Stimulus A | 3 | 3.72E+06 | 1.05E+06 | 3.54 | 3.11 |

| 7 | Drug X + Stimulus A | 1 | 1.85E+06 | 1.06E+06 | 1.75 | 1.53 |

| 8 | Drug X + Stimulus A | 2 | 1.92E+06 | 1.04E+06 | 1.85 | 1.62 |

| 9 | Drug X + Stimulus A | 3 | 1.88E+06 | 1.05E+06 | 1.79 | 1.57 |

Visualization of Signaling Pathways and Workflows

T-Cell Receptor (TCR) Signaling Pathway

Caption: Simplified T-Cell Receptor (TCR) signaling pathway.

Experimental Workflow for Peptide Quantification

Caption: Workflow for quantitative peptide analysis.

Application Notes and Protocols: TELAEPTSTR-(Arg-13C6,15N4) in Drug Discovery Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled (SIL) peptides are indispensable tools in modern drug discovery and development. They serve as internal standards for accurate quantification of their unlabeled counterparts in complex biological matrices, enabling robust and reproducible assays. TELAEPTSTR-(Arg-13C6,15N4) is a synthetic peptide with a heavy isotope-labeled Arginine residue, incorporating six Carbon-13 (13C) atoms and four Nitrogen-15 (15N) atoms. This known mass shift allows for its precise differentiation from the endogenous, or "light," TELAEPTSTR peptide in mass spectrometry-based analyses.

These application notes provide an overview of the potential uses of TELAEPTSTR-(Arg-13C6,15N4) in various drug discovery assays, accompanied by detailed protocols for its implementation. While the specific biological function of the peptide TELAEPTSTR is not publicly documented, the methodologies described herein are broadly applicable to any scenario where a labeled peptide is used as an internal standard for quantitative analysis.

Key Applications

The primary applications for TELAEPTSTR-(Arg-13C6,15N4) revolve around its use as an internal standard in mass spectrometry (MS) for the following purposes:

-

Quantitative Proteomics: Accurately measure the concentration of the endogenous TELAEPTSTR peptide in cells, tissues, or biofluids. This is crucial for target validation, biomarker discovery, and understanding disease mechanisms.

-

Pharmacokinetic (PK) Studies: Determine the absorption, distribution, metabolism, and excretion (ADME) properties of a therapeutic peptide candidate (unlabeled TELAEPTSTR). The SIL peptide is used to create accurate standard curves for quantifying the drug in biological samples over time.

-

Receptor Binding Assays: Quantify the amount of a peptide bound to its receptor in competitive binding assays.

-

Enzyme Activity Assays: Measure the cleavage or modification of a peptide substrate by an enzyme.

Data Presentation

The following tables represent typical quantitative data that can be generated using TELAEPTSTR-(Arg-13C6,15N4) as an internal standard.

Table 1: Example Standard Curve for Absolute Quantification of TELAEPTSTR

| Concentration of Light Peptide (ng/mL) | Peak Area Ratio (Light/Heavy) |

| 0.1 | 0.012 |

| 0.5 | 0.058 |

| 1.0 | 0.115 |

| 5.0 | 0.592 |

| 10.0 | 1.180 |

| 50.0 | 5.950 |

| 100.0 | 11.920 |

Table 2: Example Pharmacokinetic Parameters of TELAEPTSTR in Rat Plasma

| Parameter | Value | Unit |

| Cmax | 85.2 | ng/mL |

| Tmax | 0.5 | hours |

| AUC (0-t) | 123.4 | ng*h/mL |

| Half-life (t1/2) | 1.2 | hours |

| Clearance | 0.8 | L/h/kg |

Experimental Protocols

Protocol 1: Absolute Quantification of Endogenous TELAEPTSTR in Cell Lysate using LC-MS/MS

This protocol describes the use of TELAEPTSTR-(Arg-13C6,15N4) for the absolute quantification of the corresponding light peptide in a cell lysate sample.

Materials:

-

Cells expressing the protein from which TELAEPTSTR is derived.

-

Lysis Buffer (e.g., RIPA buffer with protease inhibitors).

-

TELAEPTSTR-(Arg-13C6,15N4) stock solution (1 mg/mL in 0.1% formic acid).

-

Unlabeled TELAEPTSTR peptide standard.

-

Trypsin (MS-grade).

-

Dithiothreitol (DTT) and Iodoacetamide (IAA).

-

Formic acid (FA).

-

Acetonitrile (ACN).

-

Solid Phase Extraction (SPE) cartridges.

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Procedure:

-

Cell Lysis: Harvest and lyse cells according to standard protocols to extract total protein.

-

Protein Quantification: Determine the total protein concentration of the lysate using a standard method (e.g., BCA assay).

-

Spiking of Internal Standard: Add a known amount of TELAEPTSTR-(Arg-13C6,15N4) to each protein lysate sample. The amount should be optimized to be within the linear range of the assay.

-

Reduction and Alkylation: Reduce disulfide bonds with DTT and alkylate cysteine residues with IAA.

-

Tryptic Digestion: Digest the protein lysate with trypsin overnight at 37°C.

-

Sample Cleanup: Acidify the digest with formic acid and desalt the peptides using SPE cartridges.

-

LC-MS/MS Analysis: Analyze the samples by LC-MS/MS. Develop a multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) method to specifically detect the precursor and fragment ions for both the light and heavy TELAEPTSTR peptides.

-

Data Analysis: Integrate the peak areas for both the light and heavy peptides. Calculate the peak area ratio (Light/Heavy).

-

Quantification: Generate a standard curve by spiking known concentrations of the light TELAEPTSTR peptide into a control matrix and a fixed concentration of the heavy internal standard. Plot the peak area ratio against the concentration of the light peptide. Determine the concentration of the endogenous peptide in the samples by interpolating their peak area ratios from the standard curve.

Protocol 2: Pharmacokinetic Analysis of TELAEPTSTR in Plasma

This protocol outlines the procedure for quantifying a therapeutic peptide (unlabeled TELAEPTSTR) in plasma samples collected over time from an animal study.

Materials:

-

Plasma samples from animals dosed with unlabeled TELAEPTSTR.

-

TELAEPTSTR-(Arg-13C6,15N4) as an internal standard.

-

Protein precipitation solution (e.g., acetonitrile with 1% formic acid).

-

LC-MS/MS system.

Procedure:

-

Sample Preparation: Thaw plasma samples on ice.

-

Spiking of Internal Standard: To a small volume of plasma (e.g., 50 µL), add a fixed amount of TELAEPTSTR-(Arg-13C6,15N4) internal standard solution.

-

Protein Precipitation: Add cold protein precipitation solution to the plasma samples. Vortex vigorously and centrifuge at high speed to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube.

-

Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the sample in a suitable mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis: Analyze the reconstituted samples using an optimized LC-MS/MS method to detect and quantify both the light and heavy peptides.

-

Standard Curve Generation: Prepare a standard curve by spiking known concentrations of the unlabeled TELAEPTSTR into blank plasma and processing these samples in the same manner as the study samples, including the addition of the heavy internal standard.

-

Data Analysis and PK Parameter Calculation: Quantify the concentration of the therapeutic peptide in each study sample using the standard curve. Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.

Visualizations

Caption: Workflow for quantitative proteomics using a stable isotope-labeled peptide internal standard.

Caption: Example of a generic signaling pathway that can be quantitatively studied using SIL peptides.

Caption: Workflow for a typical pharmacokinetic study using a SIL peptide.

Troubleshooting & Optimization

Optimizing Digestion: A Technical Support Center for TELAEPTSTR-(Arg-13C6,15N4) Standard

Welcome to the technical support center for the TELAEPTSTR-(Arg-13C6,15N4) stable isotope-labeled peptide standard. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing its use in quantitative mass spectrometry-based experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.

The TELAEPTSTR peptide has been identified as a rabbit liver tissue-specific peptide marker.[1] Therefore, this technical support center will focus on its application in food authenticity and safety testing, a field where absolute quantification of tissue-specific markers is crucial. The TELAEPTSTR-(Arg-13C6,15N4) standard allows for precise quantification of this rabbit liver peptide in various matrices.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of the TELAEPTSTR-(Arg-13C6,15N4) standard?

A1: The primary application of this stable isotope-labeled peptide standard is the absolute quantification of the corresponding endogenous TELAEPTSTR peptide in complex biological samples using mass spectrometry. Given that the TELAEPTSTR peptide is a marker for rabbit liver tissue, a key application is in the food industry to verify the presence and quantity of rabbit liver in food products, thereby ensuring product authenticity and preventing food fraud.[1]

Q2: What is the function of the stable isotope label in the standard?

A2: The arginine residue in the TELAEPTSTR-(Arg-13C6,15N4) standard is labeled with six 13C atoms and four 15N atoms. This results in a known mass shift compared to the endogenous, or "light," peptide. When the "heavy" standard is spiked into a sample, it co-elutes with the endogenous peptide during liquid chromatography. In the mass spectrometer, the two peptides are distinguished by their mass-to-charge ratio (m/z). The known concentration of the spiked heavy standard allows for the precise calculation of the absolute amount of the endogenous peptide in the sample.

Q3: What type of mass spectrometry method is recommended for using this standard?

A3: Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) on a triple quadrupole mass spectrometer is the recommended method. These targeted techniques offer high sensitivity and selectivity by monitoring specific precursor-to-fragment ion transitions for both the light (endogenous) and heavy (labeled) peptides. This minimizes interferences from complex sample matrices and provides accurate quantification.

Q4: How should the TELAEPTSTR-(Arg-13C6,15N4) standard be stored?

A4: Lyophilized peptide standards should be stored at -20°C or lower for long-term stability. Once reconstituted in a suitable solvent, it is recommended to prepare single-use aliquots and store them at -80°C to minimize freeze-thaw cycles, which can lead to peptide degradation.

Q5: How do I choose the right concentration of the heavy standard to spike into my samples?

A5: The optimal concentration of the spiked internal standard should be in a similar range to the expected concentration of the endogenous analyte in your sample. This ensures the best precision and accuracy of the measurement. It is often necessary to perform a preliminary analysis of your sample to estimate the concentration of the endogenous TELAEPTSTR peptide before preparing the final concentration of the heavy standard. A general guideline is to aim for a heavy-to-light peptide ratio between 10:1 and 1:10.

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| No or Low Signal for Both Light and Heavy Peptides | 1. Improper sample preparation: Inefficient protein extraction or enzymatic digestion. 2. Suboptimal mass spectrometer settings: Incorrect precursor/fragment ion transitions, collision energy, or ion source parameters. 3. Poor chromatographic separation: The peptide is not eluting properly from the LC column. 4. Degradation of the peptide standard: Improper storage or handling. | 1. Optimize protein extraction and digestion protocols. Ensure complete denaturation, reduction, and alkylation. Test different digestion times and enzyme-to-protein ratios. 2. Verify the MRM transitions and optimize collision energies for both light and heavy peptides. Tune ion source parameters (e.g., spray voltage, gas flows, temperature) for optimal signal. 3. Use a suitable LC column and optimize the gradient to ensure good peak shape and retention of the peptide. 4. Use a fresh aliquot of the peptide standard. Verify storage conditions. |

| Good Signal for Heavy Peptide, but No or Low Signal for Light Peptide | 1. The endogenous peptide is absent or below the limit of detection (LOD) in the sample. 2. Matrix effects: Co-eluting substances from the sample matrix are suppressing the ionization of the light peptide. | 1. Concentrate the sample or increase the injection volume if possible. If the peptide is still not detected, it may be truly absent from the sample. 2. Improve sample cleanup procedures to remove interfering substances. Dilute the sample to reduce matrix effects. Adjust the chromatography to separate the peptide from the interfering compounds. |

| High Variability in Quantification Results (High %CV) | 1. Inconsistent sample preparation: Variations in protein extraction, digestion, or standard spiking across samples. 2. Poor chromatographic peak shape: Asymmetrical or broad peaks can lead to inconsistent integration. 3. Instrument instability: Fluctuations in mass spectrometer performance. | 1. Ensure precise and consistent execution of the entire sample preparation workflow. Use a calibrated pipette for spiking the internal standard. 2. Optimize the LC method to achieve sharp, symmetrical peaks. Ensure the column is not overloaded. 3. Perform regular maintenance and calibration of the mass spectrometer. Monitor system suitability by injecting a standard mixture at the beginning and end of the sample queue. |

| Incorrect Quantification (Inaccurate Results) | 1. Inaccurate concentration of the peptide standard stock solution. 2. Interference from the sample matrix: A co-eluting compound has the same mass as the target peptide or one of its fragments. 3. Non-linear detector response: The concentration of the analyte is outside the linear dynamic range of the instrument. | 1. Have the concentration of the peptide standard independently verified (e.g., by amino acid analysis). 2. Monitor multiple MRM transitions for each peptide. The ratio of the transitions should be consistent between the standard and the sample. If not, an interference is likely present. A more specific transition should be chosen. 3. Prepare a calibration curve to determine the linear dynamic range of the assay. Dilute samples if they are too concentrated. |

Experimental Protocols

Protocol 1: Sample Preparation and Digestion

-

Protein Extraction: Homogenize 1 gram of the food sample in 5 mL of a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors).

-

Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

-

Reduction and Alkylation: To 100 µg of protein, add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 60°C for 30 minutes. Cool to room temperature and add iodoacetamide (IAA) to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.

-

Digestion: Dilute the sample with 50 mM ammonium bicarbonate to reduce the concentration of any denaturants. Add sequencing-grade trypsin at a 1:50 enzyme-to-protein ratio.

-

Internal Standard Spiking: Spike in the TELAEPTSTR-(Arg-13C6,15N4) standard at a concentration that is approximately equal to the expected concentration of the endogenous peptide.

-

Incubation: Incubate the mixture at 37°C overnight.

-

Quenching and Cleanup: Stop the digestion by adding formic acid to a final concentration of 1%. Clean up the peptide mixture using a C18 solid-phase extraction (SPE) cartridge. Elute the peptides and dry them down in a vacuum centrifuge.

-

Reconstitution: Reconstitute the dried peptides in a suitable solvent for LC-MS analysis (e.g., 0.1% formic acid in water).

Protocol 2: MRM Mass Spectrometry Analysis

-

LC Setup: Use a C18 reversed-phase column with a gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).

-

MS Setup: Operate the triple quadrupole mass spectrometer in positive ion mode.

-

MRM Transitions: Set up the MRM transitions for both the light and heavy TELAEPTSTR peptides. At least three transitions per peptide are recommended for confident identification and quantification.

-

Data Analysis: Integrate the peak areas for each transition of the light and heavy peptides. Calculate the peak area ratio of the light to the heavy peptide. Determine the concentration of the endogenous peptide using a calibration curve.

Quantitative Data

The following table provides hypothetical MRM transitions for the TELAEPTSTR peptide. Note: These values are illustrative and should be experimentally determined and optimized on the specific mass spectrometer being used.

| Peptide | Precursor m/z (Charge State) | Fragment Ion | Fragment m/z |

| TELAEPTSTR (Light) | 579.8 (2+) | y7 | 828.4 |

| y6 | 727.4 | ||

| y5 | 628.3 | ||

| TELAEPTSTR-(Arg-13C6,15N4) (Heavy) | 584.8 (2+) | y7 | 838.4 |

| y6 | 737.4 | ||

| y5 | 638.3 |

Visualizations

Caption: Experimental workflow for absolute quantification.

References

Technical Support Center: Stable Isotope Labeled Peptides

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with stable isotope-labeled (SIL) peptides. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.

I. Labeling Efficiency and Accuracy

FAQ 1: What is the expected labeling efficiency for in vivo SILAC experiments?

For most cell lines, a labeling efficiency of 95% or greater is expected after a sufficient number of cell doublings in SILAC media.[1] However, the actual efficiency can vary depending on the cell line and culture conditions. For example, one study observed that primary vascular endothelial cells reached a plateau of approximately 90% labeling efficiency after the second cell passage.[2] It is crucial to experimentally verify the incorporation efficiency before proceeding with quantitative analysis.[3]

Troubleshooting Guide: Low SILAC Labeling Efficiency

Question: My SILAC labeling efficiency is below 95%. What are the possible causes and how can I troubleshoot this?

Answer:

Low incorporation of heavy amino acids in SILAC experiments can lead to inaccurate quantification. Here are the common causes and a step-by-step troubleshooting guide:

Potential Causes:

-

Insufficient Cell Doublings: Cells require a sufficient number of divisions (typically at least five) to ensure complete incorporation of the labeled amino acids.[4]

-

Presence of Light Amino Acids: Contamination of the SILAC medium with "light" (unlabeled) amino acids from sources like non-dialyzed fetal bovine serum (FBS) can compete with the heavy amino acids, reducing labeling efficiency.[5]

-

Cell Health Issues: Unhealthy or slow-growing cells may have altered metabolism and protein turnover rates, leading to incomplete labeling.

-

Microbial Contamination: Contamination in the cell culture can deplete the heavy amino acids or interfere with cellular uptake.[5]

Troubleshooting Workflow:

II. Arginine-to-Proline Conversion

FAQ 2: What is arginine-to-proline conversion and how does it affect my results?

In some cell lines, the stable isotope-labeled heavy arginine can be metabolically converted to heavy proline.[6] This conversion leads to a decrease in the ion intensity of the heavy arginine-containing peptide and the appearance of a "satellite" peak for the heavy proline-containing peptide.[6] This can significantly skew quantification, as the signal for the heavy peptide is split, leading to underestimation of the heavy-to-light ratio for proline-containing peptides.[6][7]

Troubleshooting Guide: Arginine-to-Proline Conversion

Question: I am observing arginine-to-proline conversion in my SILAC experiments. How can I mitigate this issue?

Answer:

Arginine-to-proline conversion is a common artifact in SILAC experiments that can compromise quantitative accuracy.[6] Here are strategies to address this:

Mitigation Strategies:

-

Supplement with Proline: Adding unlabeled proline to the SILAC medium can help suppress the metabolic conversion of arginine to proline.[8]

-

Reduce Arginine Concentration: In some cases, reducing the concentration of heavy arginine in the medium can minimize its conversion. However, this may not be suitable for all cell lines as it could affect cell growth.[6]

-

Computational Correction: Software tools can be used to computationally correct for the conversion by summing the ion intensities of the heavy arginine and heavy proline-containing peptide peaks.[7]

-

Label-Swap Experiments: Performing a label-swap replicate, where the labeling of the experimental and control samples is reversed, can help to identify and correct for systematic errors like arginine-to-proline conversion.[9]

Quantitative Impact of Arginine-to-Proline Conversion:

| Cell Line/Condition | Arginine-to-Proline Conversion Rate | Reference |

| Human Embryonic Stem Cells | ~30-40% | [6] |

| Candida albicans | 18.9% | [10] |

Metabolic Pathway of Arginine-to-Proline Conversion:

III. Peptide Purity and Stability

FAQ 3: Can my heavy-labeled peptides be contaminated with light peptides?

Yes, it is a frequent issue that commercially available stable isotope-labeled peptides, even those with high isotopic enrichment, can contain a small amount of their "light" (unlabeled) counterparts.[11][12] This light contamination can be a significant source of error, potentially leading to false-positive identifications and inaccurate quantification, especially for low-abundance endogenous peptides.[11]

Levels of Light Contamination in Commercial SIL Peptides:

| Peptide Purity Grade | Level of Light Contamination | Reference |

| High Isotopic Purity | >100 ppm in ~50% of peptides | [11] |

| AQUA Grade | Highest measured at 4.5% | [11] |

Troubleshooting Guide: Peptide Stability and Degradation

Question: How should I store my stable isotope-labeled peptides to ensure their stability, and what are the common degradation pathways?

Answer:

Proper storage and handling are critical to maintain the integrity of SIL peptides. Both lyophilized peptides and peptides in solution can degrade over time.

Storage Recommendations:

-

Lyophilized Peptides: Store at -20°C or -80°C in a desiccator.[1] Before use, allow the vial to warm to room temperature before opening to prevent condensation.[1]

-

Peptides in Solution: Peptides are less stable in solution.[1] It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[1] Store aliquots at -20°C or -80°C.

Common Degradation Pathways:

-

Oxidation: Cysteine and methionine residues are particularly susceptible to oxidation.[1]

-

Hydrolysis: Aspartic acid-containing peptides are prone to hydrolysis, especially at low pH.

-

Deamidation: Asparagine and glutamine residues can undergo deamidation, particularly at neutral or alkaline pH.

Experimental Protocol for Assessing Peptide Stability:

This protocol outlines a general workflow for assessing the stability of a SIL peptide in a biological matrix (e.g., plasma or cell lysate) using LC-MS.

-

Sample Preparation:

-

Reconstitute the lyophilized SIL peptide in a suitable solvent (e.g., water with a small amount of acetonitrile) to a known concentration.

-

Spike the SIL peptide into the biological matrix at a defined concentration.

-

Incubate the sample at a specific temperature (e.g., 37°C) and collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

-

At each time point, quench the reaction and precipitate proteins (e.g., by adding a cold organic solvent like acetonitrile).

-

Centrifuge to pellet the precipitated proteins and collect the supernatant containing the peptide.

-

-

LC-MS/MS Analysis:

-

Analyze the supernatant from each time point by LC-MS/MS.

-

Use a targeted method (e.g., Selected Reaction Monitoring - SRM, or Parallel Reaction Monitoring - PRM) to specifically detect and quantify the intact SIL peptide.

-

Monitor for the appearance of potential degradation products.

-

-

Data Analysis:

-

Plot the peak area of the intact SIL peptide against time.

-

Calculate the degradation rate and half-life of the peptide in the matrix.

-

Workflow for Peptide Stability Assessment:

IV. Mass Spectrometry and Quantification

FAQ 4: My heavy and light peptides are not co-eluting in the liquid chromatography. What could be the reason?

Ideally, heavy and light peptide pairs should have identical chemical and physical properties and therefore co-elute during liquid chromatography.[13] If you observe a shift in retention time, it could be due to:

-

Stereoisomer Differences: If the heavy-labeled amino acid used in the synthesis of the peptide was not stereochemically pure (i.e., contained some D-amino acid instead of the natural L-amino acid), it could lead to a different three-dimensional structure and altered chromatographic behavior.

-

Unintended Modifications: The heavy peptide may have undergone a chemical modification during synthesis or storage that the light peptide has not, or vice versa. This could alter its hydrophobicity and retention time.

Troubleshooting Guide: Inaccurate Quantification

Question: The quantification of my SIL peptides is inaccurate or shows high variability. What are the common sources of error in the mass spectrometry workflow?

Answer:

Inaccurate quantification can arise from several factors during the mass spectrometry analysis.

Potential Sources of Error:

-

Poor Signal Intensity: Low signal intensity can make it difficult to accurately measure peak areas. This can be due to low sample concentration, poor ionization efficiency, or an untuned mass spectrometer.

-

Mass Accuracy and Resolution Problems: Inaccurate mass calibration or low resolution can make it difficult to distinguish the heavy and light peptide signals from background noise or other interfering ions.

-

Ion Suppression: Components of the sample matrix can interfere with the ionization of the target peptides, leading to a suppression of their signal and inaccurate quantification.

-

Detector Saturation: If the signal is too intense, the detector can become saturated, leading to a non-linear response and inaccurate quantification at the high end of the dynamic range.

Experimental Protocol for Verifying Quantification Accuracy:

-

Prepare a Standard Curve:

-

Synthesize or purchase a purified, quantified "light" version of the peptide of interest.

-

Prepare a series of calibration standards by spiking a constant amount of the heavy-labeled peptide into varying known concentrations of the light peptide.

-

The concentration range of the light peptide should span the expected endogenous concentration in your samples.

-

-

LC-MS/MS Analysis:

-

Analyze each calibration standard by LC-MS/MS using the same method as for your experimental samples.

-

Measure the peak area ratio of the light to heavy peptide for each standard.

-

-

Generate the Calibration Curve:

-

Plot the measured light/heavy peak area ratio against the known concentration of the light peptide.

-

Perform a linear regression to determine the equation of the line and the correlation coefficient (R²). A good correlation (R² > 0.99) indicates a linear response and accurate quantification over that concentration range.

-

This calibration curve can then be used to determine the absolute concentration of the endogenous peptide in your experimental samples by measuring its light/heavy ratio and interpolating the concentration from the curve.

References

- 1. info.gbiosciences.com [info.gbiosciences.com]

- 2. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mass Spectrometry Sample Quantitation Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. research-portal.uu.nl [research-portal.uu.nl]

- 7. A Computational Approach to Correct Arginine-to-Proline Conversion in Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Light contamination in stable isotope-labelled internal peptide standards is frequent and a potential source of false discovery and quantitation error in proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Light contamination in stable isotope-labelled internal peptide standards is frequent and a potential source of false discovery and quantitation error in proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Stable Isotope Labeled peptides - SB-PEPTIDE - Peptide catalog [sb-peptide.com]

Technical Support Center: TELAEPTSTR-(Arg-13C6,15N4) Experiments

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding contamination during experiments utilizing the stable isotope-labeled peptide TELAEPTSTR-(Arg-13C6,15N4).

Frequently Asked Questions (FAQs)

Q1: What is TELAEPTSTR-(Arg-13C6,15N4) and what is its primary application?

TELAEPTSTR-(Arg-13C6,15N4) is a synthetic peptide where the arginine (Arg) residue is labeled with six carbon-13 (¹³C) and four nitrogen-15 (¹⁵N) isotopes. This "heavy" peptide is chemically identical to its unlabeled, or "light," counterpart. Its primary use is as an internal standard in mass spectrometry (MS)-based quantitative proteomics. By adding a known amount of the heavy peptide to a biological sample, researchers can accurately quantify the amount of the endogenous, light TELAEPTSTR peptide.

Q2: What is "light contamination" and how can it affect my results?

Light contamination refers to the presence of the unlabeled (light) version of the peptide in the stock of the heavy-labeled internal standard.[1] This contamination can arise during the synthesis or handling of the heavy peptide.[1] If present, it can lead to an overestimation of the endogenous peptide concentration, potentially resulting in false-positive results or inaccurate quantification, especially for low-abundance peptides.[1]

Q3: What are the most common sources of contamination in peptide quantification experiments?

Contamination in peptide mass spectrometry experiments can originate from various sources, broadly categorized as:

-

Laboratory Environment and Personnel: Dust, skin cells, and hair are significant sources of keratin contamination.[2][3]

-

Reagents and Solvents: Impurities in solvents, buffers, and water can introduce contaminants. Polyethylene glycol (PEG) from detergents and other additives is a common issue.

-

Labware and Consumables: Plasticizers like phthalates can leach from tubes, pipette tips, and other plastic containers.[2]

-

Sample Preparation: Enzymes used for protein digestion (e.g., trypsin) can auto-digest and introduce contaminating peptides. Biological samples themselves can contain interfering substances.

Troubleshooting Guides

Issue 1: Unexpected Peaks in the Mass Spectrum

Symptoms:

-

Presence of non-analyte peaks in the chromatogram.

-

Repetitive, evenly spaced peaks (often indicative of polymers).

-

High background noise.

Possible Causes and Solutions:

| Cause | Solution |

| Polymer Contamination (e.g., PEG) | Use high-purity, MS-grade solvents and reagents. Avoid using detergents containing PEG for cleaning glassware; if unavoidable, rinse thoroughly with high-purity water and an organic solvent. Use dedicated glassware for MS experiments. |

| Plasticizer Contamination | Use polypropylene tubes and pipette tips from reputable suppliers that are certified as low-leach or "mass spectrometry compatible." Avoid storing solvents in plastic containers for extended periods.[2] |

| Keratin Contamination | Work in a clean environment, preferably a laminar flow hood. Always wear powder-free nitrile gloves, a lab coat, and a hairnet. Wipe down all surfaces and equipment with ethanol or methanol before use. Use dedicated, clean tools for sample preparation.[2][3] |

| Solvent/Reagent Impurities | Use freshly opened, high-purity (e.g., LC-MS grade) solvents and reagents. Filter all aqueous solutions through a 0.22 µm filter before use. |

| Internal Standard Impurity ("Light Contamination") | Analyze the heavy-labeled internal standard alone to check for the presence of its light counterpart. If significant light contamination is detected, contact the vendor. It is crucial to assess the purity of new batches of internal standards.[1] |

Issue 2: Poor Signal Intensity or Complete Signal Loss

Symptoms:

-

Low signal-to-noise ratio for the analyte and/or internal standard.

-

Inconsistent or absent peaks for the analyte.

Possible Causes and Solutions:

| Cause | Solution |

| Ion Suppression | High concentrations of contaminants (e.g., PEG, salts, detergents) can suppress the ionization of the target peptide. Implement a thorough sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering substances. |

| Peptide Adsorption | Peptides can adsorb to the surfaces of plasticware and glass vials, especially at low concentrations. Use low-binding tubes and pipette tips. Consider adding a small amount of a non-ionic surfactant (e.g., 0.01% Tween-20, if compatible with the assay) or a high concentration of a carrier protein to the sample diluent. |

| Improper Sample pH | The pH of the final sample solution can affect peptide stability and ionization efficiency. Ensure the pH is appropriate for positive ion mode electrospray ionization, typically acidic (e.g., containing 0.1% formic acid). |

| Instrumental Issues | A dirty ion source, incorrect instrument parameters, or a failing detector can lead to poor signal. Perform routine instrument maintenance and calibration as recommended by the manufacturer. |

Issue 3: High Variability in Quantification

Symptoms:

-

Poor reproducibility between replicate injections.

-

Inconsistent ratios of light to heavy peptide areas.

Possible Causes and Solutions:

| Cause | Solution |

| Inaccurate Pipetting | Inaccurate pipetting of the internal standard or sample can lead to significant variability. Use calibrated pipettes and ensure proper pipetting technique. Prepare a master mix of the internal standard to add to all samples to minimize pipetting errors. |

| Incomplete Sample Mixing | Ensure thorough vortexing and centrifugation of samples after adding the internal standard and before injection. |

| Sample Degradation | Peptides can be susceptible to degradation by proteases or unstable at certain pH values or temperatures. Keep samples on ice or at 4°C during preparation and store them at -80°C for long-term storage. Consider adding protease inhibitors to the sample lysis buffer if applicable. |

| Carryover | Analyte from a previous high-concentration sample can carry over to the next injection, affecting the quantification of a low-concentration sample. Implement a robust needle wash protocol on the autosampler, including multiple washes with strong organic and aqueous solvents. Inject blank samples between high and low concentration samples to assess carryover. |

Quantitative Data on Common Contaminants

The following table summarizes common contaminants and their potential quantitative impact on mass spectrometry experiments. The exact effect will vary depending on the analyte, matrix, and instrument conditions.

| Contaminant | Common Sources | Typical Molecular Weight (Da) | Potential Impact on Quantification |

| Human Keratins | Skin, hair, dust, non-latex gloves | Variable (many peptides) | Can suppress analyte signal and introduce interfering peaks, leading to inaccurate integration and quantification.[2][3] |

| Polyethylene Glycol (PEG) | Detergents, cosmetics, plastic additives | Repeating units of 44 Da | Strong ion suppression, high background noise, and potential for misidentification of analyte peaks. |

| Phthalates (e.g., Dibutyl phthalate) | Plastic labware (tubes, pipette tips) | 278 (for Dibutyl phthalate) | Can cause ion suppression and introduce interfering peaks in the mass spectrum. |

| Trypsin Autolysis Products | In-solution or in-gel digestion | Various peptides | Introduce additional peptide peaks that can interfere with the analyte of interest and consume instrument duty cycle. |

| Unlabeled Peptide in Heavy Standard | Synthesis side-products, cross-contamination | Same as analyte | Direct overestimation of the endogenous analyte concentration. Levels can range from <0.01% to >1%.[1] |

Experimental Protocols

Protocol: Generic Peptide Quantification using TELAEPTSTR-(Arg-13C6,15N4) by LC-MS/MS

This protocol provides a general workflow. Specific parameters should be optimized for your instrument and sample type.

1. Sample Preparation: a. Thaw biological samples (e.g., plasma, cell lysate) on ice. b. If starting from proteins, perform protein extraction and enzymatic digestion (e.g., with trypsin) according to a validated protocol. c. To a defined volume of the sample digest (e.g., 50 µL), add a known amount of TELAEPTSTR-(Arg-13C6,15N4) internal standard. The final concentration of the internal standard should be similar to the expected concentration of the endogenous analyte. d. Vortex the sample thoroughly and centrifuge to pellet any precipitates.

2. Sample Cleanup (Solid-Phase Extraction - SPE): a. Condition a C18 SPE cartridge with methanol followed by equilibration with 0.1% formic acid in water. b. Load the sample onto the SPE cartridge. c. Wash the cartridge with a weak organic solvent (e.g., 5% methanol in 0.1% formic acid) to remove salts and other polar impurities. d. Elute the peptides with a higher concentration of organic solvent (e.g., 80% acetonitrile in 0.1% formic acid). e. Dry the eluted sample in a vacuum centrifuge.

3. Reconstitution and LC-MS/MS Analysis: a. Reconstitute the dried peptide sample in an appropriate volume of LC-MS mobile phase A (e.g., 0.1% formic acid in water). b. Inject a defined volume of the reconstituted sample onto the LC-MS/MS system. c. Perform chromatographic separation using a C18 column with a gradient of mobile phase B (e.g., 0.1% formic acid in acetonitrile). d. Set up the mass spectrometer to monitor the specific precursor-to-fragment ion transitions for both the light (endogenous) TELAEPTSTR and the heavy (internal standard) TELAEPTSTR-(Arg-13C6,15N4).

4. Data Analysis: a. Integrate the peak areas for the selected transitions of both the light and heavy peptides. b. Calculate the ratio of the light peptide peak area to the heavy peptide peak area. c. Determine the concentration of the endogenous TELAEPTSTR in the original sample by comparing the area ratio to a standard curve or using a single-point calibration, accounting for the known concentration of the internal standard.

Visualizations

Caption: Experimental workflow for peptide quantification.

Caption: Troubleshooting high quantification variability.

Caption: Illustrative generic kinase signaling pathway.

References

Validation & Comparative

A Comparative Guide to TELAEPTSTR-(Arg-13C6,15N4) and Unlabeled Peptide Standards in Quantitative Analysis

For researchers, scientists, and drug development professionals, the precise and accurate quantification of peptides and proteins is paramount. This guide provides a detailed comparison between the stable isotope-labeled internal standard (SIL-IS), TELAEPTSTR-(Arg-13C6,15N4), and its corresponding unlabeled peptide standard. The use of SIL-IS has become a gold standard in mass spectrometry-based quantitative proteomics and pharmacokinetic studies due to its ability to minimize experimental variability and enhance data reliability.

Stable isotope-labeled peptides, such as TELAEPTSTR-(Arg-13C6,15N4), are synthetic peptides where one or more atoms have been replaced with their heavier, non-radioactive isotopes.[1] In this specific example, the arginine (Arg) residue at the C-terminus of the TELAEPTSTR peptide has been synthesized using L-Arginine that is uniformly labeled with six Carbon-13 (¹³C) and four Nitrogen-15 (¹⁵N) isotopes. This results in a chemically identical molecule to the unlabeled ("light") peptide, but with a precisely known mass difference.[2]

The key advantage of this approach is that the SIL-IS and the native, unlabeled peptide exhibit nearly identical physicochemical properties.[1] They co-elute during liquid chromatography and show the same ionization efficiency in the mass spectrometer, but are distinguishable by their mass-to-charge (m/z) ratio.[1] This allows the SIL-IS to be spiked into a biological sample at a known concentration early in the sample preparation process, serving as an ideal internal standard to control for sample loss, digestion efficiency, and variations in instrument response.

Comparative Overview of Labeled and Unlabeled Peptide Standards

The following table summarizes the key characteristics of TELAEPTSTR-(Arg-13C6,15N4) and the unlabeled TELAEPTSTR peptide standard.

| Feature | TELAEPTSTR-(Arg-13C6,15N4) (Heavy) | Unlabeled TELAEPTSTR (Light) |

| Amino Acid Sequence | TELAEPTSTR | TELAEPTSTR |

| Chemical Formula | C₄₄H₇₄N₁₄O₁₇ (representative) | C₄₄H₇₄N₁₄O₁₇ (representative) |

| Isotopic Composition | Contains ¹³C and ¹⁵N at the Arginine residue | Natural isotopic abundance of C, H, N, O |

| Molecular Weight | Higher by 10 Da (due to 6 ¹³C and 4 ¹⁵N) | Standard molecular weight |

| Physicochemical Properties | Identical to the unlabeled peptide | Standard |

| Chromatographic Retention Time | Co-elutes with the unlabeled peptide | Standard |

| Mass Spectrometry Signal | Shifted to a higher m/z value | Standard m/z value |

| Primary Application | Internal standard for absolute quantification | Calibrant, reference material, qualitative analysis |

Performance in Quantitative Mass Spectrometry

The primary application of TELAEPTSTR-(Arg-13C6,15N4) is in quantitative proteomics, particularly in targeted mass spectrometry methods like Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM). In such experiments, the ratio of the signal intensity of the endogenous, light peptide to the known concentration of the spiked-in heavy standard is used to determine the absolute amount of the target peptide in the sample.

Below is a representative data table from a hypothetical LC-MS/MS experiment designed to quantify a target protein from which the TELAEPTSTR peptide is derived.

| Sample ID | Light Peptide Peak Area | Heavy Peptide Peak Area | Concentration of Heavy Standard (fmol/µL) | Calculated Concentration of Light Peptide (fmol/µL) |

| Control 1 | 1.25E+07 | 2.50E+07 | 50 | 25.0 |

| Control 2 | 1.30E+07 | 2.60E+07 | 50 | 25.0 |

| Treated 1 | 2.55E+07 | 2.55E+07 | 50 | 50.0 |

| Treated 2 | 2.60E+07 | 2.60E+07 | 50 | 50.0 |

Experimental Protocols

Protocol for Absolute Quantification of a Target Protein using a Labeled Peptide Standard

This protocol outlines a typical workflow for the absolute quantification of a target protein in a complex biological sample, such as cell lysate or plasma, using a stable isotope-labeled peptide standard.

1. Sample Preparation:

-

Lyse cells or prepare plasma samples using a suitable buffer containing protease inhibitors.

-

Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

2. Spiking of Internal Standard:

-

To a known amount of total protein (e.g., 50 µg), add a precise amount of the TELAEPTSTR-(Arg-13C6,15N4) standard. The amount of the standard should be optimized to be within the dynamic range of the expected endogenous peptide concentration.

3. Protein Denaturation, Reduction, and Alkylation:

-

Denature the proteins by adding urea to a final concentration of 8M.

-

Reduce the disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 37°C for 1 hour.

-

Alkylate the cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

4. Enzymatic Digestion:

-

Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1.5 M.

-

Add sequencing-grade trypsin at a 1:50 (enzyme:protein) ratio.

-

Incubate overnight at 37°C.

5. Sample Clean-up:

-

Acidify the digest with formic acid to a final concentration of 0.1%.

-

Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge.

-

Elute the peptides and dry them down in a vacuum concentrator.

6. LC-MS/MS Analysis:

-

Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water).

-

Inject the sample into a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.

-

Separate the peptides using a reversed-phase column with a gradient of increasing acetonitrile.

-

Analyze the eluting peptides using a targeted method (SRM or PRM) that specifically monitors for the precursor and fragment ion pairs of both the light (endogenous) TELAEPTSTR and the heavy (labeled) TELAEPTSTR-(Arg-13C6,15N4).

7. Data Analysis:

-

Integrate the peak areas for the selected transitions of both the light and heavy peptides.

-

Calculate the ratio of the peak area of the light peptide to the peak area of the heavy peptide.

-

Determine the absolute concentration of the endogenous peptide by multiplying this ratio by the known concentration of the spiked-in heavy standard.

Visualizing the Workflow and Principles

The following diagrams illustrate the experimental workflow and the principle of quantification using a stable isotope-labeled internal standard.

Caption: A typical workflow for quantitative proteomics using a stable isotope-labeled internal standard.

Caption: The principle of quantification using light and heavy peptide standards in mass spectrometry.

References

A Comparative Guide to Quantitative Proteomics: Cross-Validation of SILAC, TMT, and Label-Free Approaches

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of three widely used quantitative proteomics techniques: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), Tandem Mass Tag (TMT), and Label-Free Quantification (LFQ). The selection of an appropriate quantification strategy is critical for the accuracy and reproducibility of proteomics experiments, directly impacting biomarker discovery, drug development, and the fundamental understanding of cellular processes. This document presents supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most suitable method for your research needs.

Data Presentation: A Quantitative Comparison

The following tables summarize key performance metrics from a systematic comparison of SILAC, TMT, and Label-Free quantification methods. The data is derived from studies analyzing complex protein samples, such as cell lysates, providing a basis for cross-validation of expected results.

| Performance Metric | SILAC | TMT | Label-Free (LFQ) | Reference |

| Number of Identified Proteins | ~3,500 | ~5,000 | ~5,000+ | [1] |

| Number of Identified Peptides | Lower Coverage | Lower Coverage | Superior Coverage | [2][3] |

| Quantitative Precision (CV%) | Highest Precision | Moderate Precision | Lower Precision | [2][3] |

| Quantitative Accuracy | High | Moderate (subject to ratio compression) | Moderate | [4] |

| Number of Missing Values | Low | High (especially across multiple plexes) | High | [2][3] |

| Suitability for Phosphoproteomics | Excellent | Good | Moderate | [2][3] |

| Method Characteristic | SILAC | TMT | Label-Free (LFQ) | Reference |

| Principle | Metabolic Labeling | Isobaric Chemical Labeling | Spectral Counting or Peak Intensity | [4][5] |

| Sample Multiplexing | Up to 3 samples (typically) | Up to 18 samples | Not multiplexed in a single run | [5][6] |

| Sample Type Limitation | Proliferating cells in culture | Any protein sample | Any protein sample | [7] |

| Cost | High (labeled media and amino acids) | High (reagents) | Low (no labeling reagents) | [4][7] |

| Workflow Complexity | Moderate (requires cell culture adaptation) | High (multi-step chemical labeling) | Low (streamlined sample preparation) | [8][9][10] |

| Data Analysis Complexity | Moderate | High | High (requires alignment and normalization) | [4] |

Experimental Protocols

Detailed methodologies for each quantitative proteomics approach are provided below. These protocols represent a generalized workflow and may require optimization based on specific experimental conditions and sample types.

SILAC Experimental Protocol

-

Cell Culture and Labeling:

-

Two populations of cells are cultured in parallel. One population is grown in a "light" medium containing normal amino acids (e.g., 12C6-Arginine), while the other is grown in a "heavy" medium containing stable isotope-labeled amino acids (e.g., 13C6-Arginine).[9][11]

-

Cells are cultured for at least five to six cell divisions to ensure near-complete incorporation of the labeled amino acids into the proteome.[11]

-

-

Sample Treatment and Harvesting:

-

The two cell populations can be subjected to different experimental conditions (e.g., drug treatment vs. control).

-

After treatment, cells are harvested, and protein lysates are prepared.

-

-

Sample Mixing and Protein Digestion:

-

The "light" and "heavy" protein lysates are mixed in a 1:1 ratio.

-

The mixed protein sample is then subjected to enzymatic digestion (typically with trypsin) to generate peptides.

-

-

LC-MS/MS Analysis:

-

The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The mass spectrometer detects pairs of chemically identical peptides that differ in mass due to the isotopic labeling.

-

-

Data Analysis:

-

The relative abundance of a peptide (and by extension, the protein) is determined by comparing the signal intensities of the "heavy" and "light" peptide pairs.[9]

-

TMT Experimental Protocol

-

Protein Extraction and Digestion:

-

Protein is extracted from each of the samples to be compared.

-

The protein concentration is determined, and equal amounts of protein from each sample are taken forward.

-

Each protein sample is independently digested into peptides using an enzyme like trypsin.[10]

-

-

TMT Labeling:

-

Each peptide sample is labeled with a specific isobaric TMT reagent. Each reagent has the same total mass but produces a unique reporter ion upon fragmentation.[10]

-

The labeling reaction is quenched after a defined incubation period.

-

-

Sample Pooling and Fractionation:

-